Boc-D-Tpi-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-D-Tpi-OH, also known as tert-butyloxycarbonyl-D-tryptophan, is a chemical compound that belongs to the class of N-protected amino acids. It is commonly used in peptide synthesis and organic chemistry as a protecting group for the amino group of tryptophan. The tert-butyloxycarbonyl group is an acid-labile protecting group that can be easily removed under acidic conditions, making it a valuable tool in multi-step synthesis processes.
Mechanism of Action
Mode of Action
The Boc group in Boc-D-Tpi-OH is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This allows for the controlled release of the active compound in the desired location.
Pharmacokinetics
35 g/mol , and it has a boiling point of 525.6°C at 760 mmHg . These properties may influence its bioavailability and pharmacokinetics.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored at 2-8 °C to maintain its stability. Furthermore, the compound’s interaction with its targets and its resulting effects can be influenced by factors such as pH, temperature, and the presence of other molecules in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Tpi-OH typically involves the protection of the amino group of D-tryptophan with a tert-butyloxycarbonyl group. This can be achieved by reacting D-tryptophan with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran or acetonitrile at ambient temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Boc-D-Tpi-OH undergoes several types of chemical reactions, including:
Substitution: The amino group of this compound can participate in nucleophilic substitution reactions, forming various derivatives.
Coupling: this compound can be coupled with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, or other strong acids.
Substitution: Nucleophiles such as amines or alcohols.
Coupling: Dicyclohexylcarbodiimide, N,N’-diisopropylcarbodiimide, or other coupling reagents.
Major Products
The major products formed from these reactions include deprotected tryptophan, substituted derivatives, and peptide chains.
Scientific Research Applications
Boc-D-Tpi-OH has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of peptides and complex organic molecules.
Biology: Employed in the study of protein structure and function.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
- **Di-ter
Properties
CAS No. |
123910-26-9 |
---|---|
Molecular Formula |
C17H19N2O4- |
Molecular Weight |
315.34 g/mol |
IUPAC Name |
(3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-9-13-11(8-14(19)15(20)21)10-6-4-5-7-12(10)18-13/h4-7,14,18H,8-9H2,1-3H3,(H,20,21)/p-1/t14-/m1/s1 |
InChI Key |
FHEPEWKHTOVVAT-CQSZACIVSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2=C(C[C@@H]1C(=O)[O-])C3=CC=CC=C3N2 |
SMILES |
CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)C3=CC=CC=C3N2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)[O-])C3=CC=CC=C3N2 |
solubility |
47.5 [ug/mL] |
Synonyms |
123910-26-9; Boc-D-Tpi-OH; Boc-D-1,2,3,4-Tetrahydronorharman-3-carboxylicacid; ST080689; (R)-1,3,4,9-Tetrahydro-b-carboline-2,3-dicarboxylicacid2-tert-butylester; (R)-2-Boc-1,2,3,4-tetrahydronorharmane-3-carboxylicacid; AC1LOR01; (S)-2-Boc-1,2,3,4-tetrahydronorharmane-3-carboxylicacid; MLS001359874; N-BOC-D-1,2,3,4-Tetrahydro-beta-carboline-3-carboxylicacid; SCHEMBL8243497; CHEMBL1903088; 03756_FLUKA; 03757_FLUKA; FHEPEWKHTOVVAT-CQSZACIVSA-N; MolPort-001-758-470; HMS3056L12; ZINC1081343; CB-773; AKOS024285062; SC-11205; SMR001224403; AB0047389; FT-0653172; A-2186 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.